molecular formula C18H20O B14593311 3,3,4-Trimethyl-2,2-diphenyloxetane CAS No. 61149-92-6

3,3,4-Trimethyl-2,2-diphenyloxetane

Cat. No.: B14593311
CAS No.: 61149-92-6
M. Wt: 252.3 g/mol
InChI Key: LNZPWZPBEWEEQI-UHFFFAOYSA-N
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Description

3,3,4-Trimethyl-2,2-diphenyloxetane: is an organic compound with the molecular formula C18H20O. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by its unique structure, which includes three methyl groups and two phenyl groups attached to the oxetane ring. The presence of these substituents imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trimethyl-2,2-diphenyloxetane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3,4-trimethyl-2,2-diphenylbutan-1-ol with a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction is carried out under anhydrous conditions to facilitate the formation of the oxetane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3,4-Trimethyl-2,2-diphenyloxetane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxetane ring to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3,3,4-Trimethyl-2,2-diphenyloxetane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ethers.

    Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,4-Trimethyl-2,2-diphenyloxetane involves its interaction

Properties

CAS No.

61149-92-6

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

3,3,4-trimethyl-2,2-diphenyloxetane

InChI

InChI=1S/C18H20O/c1-14-17(2,3)18(19-14,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3

InChI Key

LNZPWZPBEWEEQI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C)C

Origin of Product

United States

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